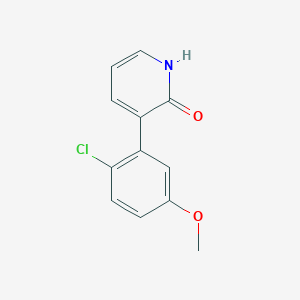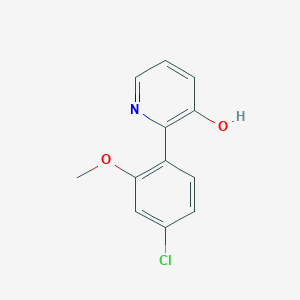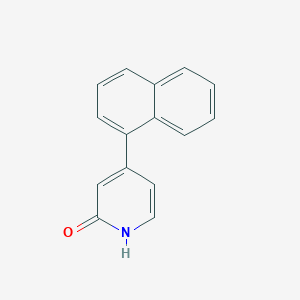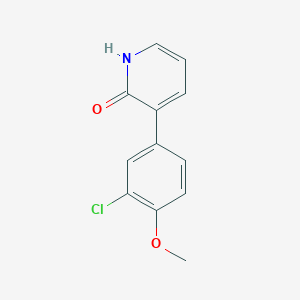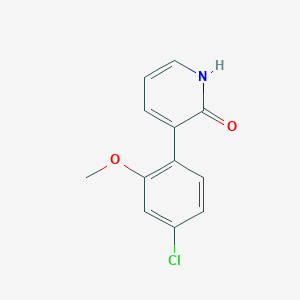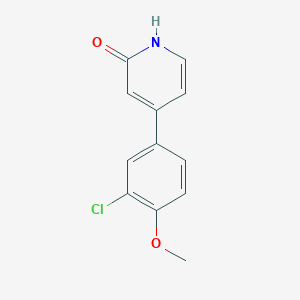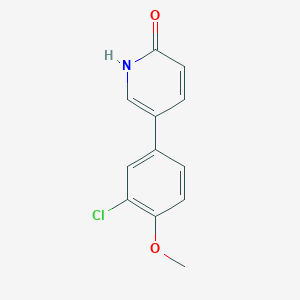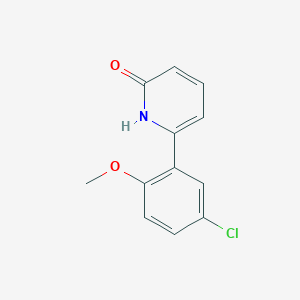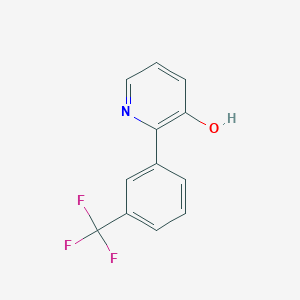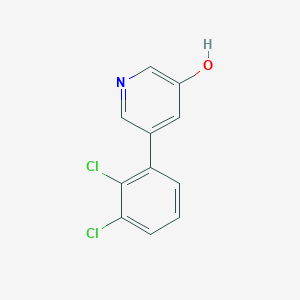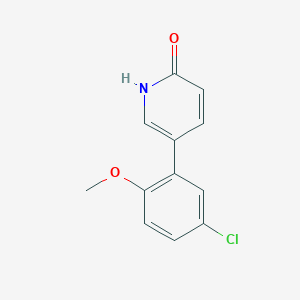
5-(5-Chloro-2-methoxyphenyl)-2-hydroxypyridine, 95%
Übersicht
Beschreibung
5-(5-Chloro-2-methoxyphenyl)-2-hydroxypyridine, 95% (5-CMP-2-HOP-95%), is a synthetic compound commonly used for a variety of scientific research applications. It is a white crystalline solid that is soluble in water and ethanol, and it has a melting point of 165-167°C. 5-CMP-2-HOP-95% is an important compound in the fields of biochemistry and physiology, as it has a wide range of applications and can be used in many different laboratory experiments.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway for 5-(5-Chloro-2-methoxyphenyl)-2-hydroxypyridine, 95% involves the reaction of 5-chloro-2-methoxyaniline with 2-pyridinecarboxaldehyde in the presence of a base to form the intermediate Schiff base, which is then reduced using a reducing agent to yield the final product.
Starting Materials
5-chloro-2-methoxyaniline, 2-pyridinecarboxaldehyde, base, reducing agent
Reaction
Step 1: Dissolve 5-chloro-2-methoxyaniline and 2-pyridinecarboxaldehyde in a suitable solvent such as ethanol or methanol., Step 2: Add a base such as sodium hydroxide or potassium carbonate to the reaction mixture and stir for several hours at room temperature or under reflux., Step 3: The intermediate Schiff base will be formed as a yellow solid, which can be isolated by filtration and washed with a suitable solvent., Step 4: Dissolve the Schiff base in a suitable solvent such as ethanol or methanol., Step 5: Add a reducing agent such as sodium borohydride or lithium aluminum hydride to the reaction mixture and stir for several hours at room temperature or under reflux., Step 6: The final product, 5-(5-Chloro-2-methoxyphenyl)-2-hydroxypyridine, will be formed as a white solid, which can be isolated by filtration and washed with a suitable solvent.
Wissenschaftliche Forschungsanwendungen
5-CMP-2-HOP-95% has a wide variety of scientific research applications. It is used as a reagent in the synthesis of various heterocyclic compounds, such as pyridines, pyrazines, and quinolines. It is also used as a reactant in the synthesis of various drugs and pharmaceuticals. Furthermore, it is used in the synthesis of various polymers and materials, such as polyurethane and polycarbonate. It is also used in the synthesis of various dyes and pigments, such as quinacridone and anthraquinone.
Wirkmechanismus
The mechanism of action of 5-CMP-2-HOP-95% is not fully understood. However, it is believed to be related to its ability to form strong hydrogen bonds with various molecules. This allows it to interact with and react with various compounds, such as nucleophiles and electrophiles. Additionally, it is believed to be able to catalyze certain reactions, such as the synthesis of heterocyclic compounds.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 5-CMP-2-HOP-95% are not well understood. However, it is believed to have a wide range of effects on the body, including the modulation of gene expression, the regulation of cell proliferation and differentiation, and the modulation of enzyme activity. Additionally, it is believed to have an effect on the immune system, as it has been found to suppress the production of certain cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of 5-CMP-2-HOP-95% is its versatility. It can be used in a wide variety of laboratory experiments, such as the synthesis of heterocyclic compounds, the synthesis of drugs and pharmaceuticals, the synthesis of polymers and materials, and the synthesis of dyes and pigments. Additionally, it is relatively easy to obtain and it is relatively inexpensive.
The main limitation of 5-CMP-2-HOP-95% is its toxicity. It is considered to be a moderately toxic compound and it should be handled with care. Additionally, it is not very soluble in water, making it difficult to use in certain laboratory experiments.
Zukünftige Richtungen
There are many potential future directions for 5-CMP-2-HOP-95%. One potential direction is the development of new synthetic methods for the production of this compound. Additionally, further research is needed to better understand the biochemical and physiological effects of this compound. Furthermore, research is needed to explore the potential applications of this compound in the fields of drug and material synthesis. Finally, research is needed to explore the potential use of this compound in the development of new dyes and pigments.
Eigenschaften
IUPAC Name |
5-(5-chloro-2-methoxyphenyl)-1H-pyridin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO2/c1-16-11-4-3-9(13)6-10(11)8-2-5-12(15)14-7-8/h2-7H,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDBDBWFSZMLULZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C2=CNC(=O)C=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60683010 | |
| Record name | 5-(5-Chloro-2-methoxyphenyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60683010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(5-Chloro-2-methoxyphenyl)-2-hydroxypyridine | |
CAS RN |
1111102-93-2 | |
| Record name | 5-(5-Chloro-2-methoxyphenyl)-2(1H)-pyridinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1111102-93-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(5-Chloro-2-methoxyphenyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60683010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



